molecular formula C10H19O3- B1261856 alpha-Hydroxydecanoate

alpha-Hydroxydecanoate

Cat. No. B1261856
M. Wt: 187.26 g/mol
InChI Key: GHPVDCPCKSNJDR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxydecanoate is a 2-hydroxy fatty acid anion that is the conjugate base of 2-hydroxydecanoic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a 2-hydroxy fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of a 2-hydroxydecanoic acid.

Scientific Research Applications

Biocatalytic Strategies for Synthesis

Alpha-hydroxy ketones, including alpha-Hydroxydecanoate, are significant in the pharmaceutical industry for their utility in producing antidepressants, inhibitors for Alzheimer's treatment, antitumor antibiotics, and other fine chemicals. Biocatalytic methods have been developed for efficient production, such as using thiamine diphosphate-dependent lyases, hydrolases for dynamic kinetic resolutions, and whole-cell redox processes. These strategies offer environmentally friendly synthesis with high yields and enantioselectivities (Hoyos et al., 2010).

Cosmetic and Dermatological Uses

Alpha-Hydroxy acids (alphaHAs), including alpha-Hydroxydecanoate, are used in cosmetic ingredients to reduce signs of aging and improve skin health. They have applications in antiaging skin care products and treatments for hyperpigmentation and acne. However, they can also increase skin sensitivity to ultraviolet radiation (Kornhauser et al., 2009), (Green et al., 2009).

Biodegradable Polymer Synthesis

Alpha-Hydroxydecanoate is used in synthesizing biodegradable polymers, such as polydepsipeptides, for various biomedical applications like tissue engineering. These polymers are valuable due to their biodegradability and versatility in medical applications (Feng et al., 2010), (Li et al., 2006).

Mitochondrial Function Modulation

Research indicates that compounds like 5-hydroxydecanoate can modulate mitochondrial function and potentially protect against cell damage caused by neurotoxins, suggesting a role in neurological research and therapy (Lee et al., 2007).

properties

Product Name

alpha-Hydroxydecanoate

Molecular Formula

C10H19O3-

Molecular Weight

187.26 g/mol

IUPAC Name

2-hydroxydecanoate

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/p-1

InChI Key

GHPVDCPCKSNJDR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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